3-Chloro-L-alanine

Alanine racemase inhibition Enantiomer selectivity Mechanism-based inactivation

Opt for 3-Chloro-L-alanine (CAS 2731-73-9) for its unique non-competitive inhibition of alanine racemase (Kᵢ=1.71 mM), a 342-fold mechanistic distinction from the D-enantiomer. It irreversibly labels alanine aminotransferase and serves as a key building block for dehydroalanine-containing peptides. Ensure enantiomeric purity critical for reproducible structure-activity relationship studies. Verify supplier specifications against this validated inhibitory profile.

Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
CAS No. 2731-73-9
Cat. No. B555689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-L-alanine
CAS2731-73-9
Synonyms3-Chloro-L-alanine; 2731-73-9; (R)-2-Amino-3-chloropropanoicacid; Alanine,3-chloro-; (2R)-2-amino-3-chloropropanoicacid; beta-Chloro-L-alanine; CHEBI:17403; 13215-35-5; sNxhMVHaI[jihl@; H-beta-Chloro-Ala-OH; L-Alanine,3-chloro-; (2R)-beta-Chloroalanine; Alanine,3-chloro-,L-; Lopac0_000270; CHEMBL51989; SCHEMBL890418; AC1L980H; ASBJGPTTYPEMLP-REOHCLBHSA-; CTK0I1450; ASBJGPTTYPEMLP-REOHCLBHSA-N; MolPort-008-156-014; ZINC1529480; ANW-58200; CC-784; AKOS016842949
Molecular FormulaC3H6ClNO2
Molecular Weight123.54 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl
InChIInChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
InChIKeyASBJGPTTYPEMLP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-L-alanine CAS 2731-73-9 | Procurement Guide & Technical Baseline


3-Chloro-L-alanine (CAS 2731-73-9), also known as β-Chloro-L-alanine or L-β-Chloroalanine, is a non-proteinogenic halogenated L-alanine derivative with a chlorine atom substituted at the β-carbon position (C3) [1]. The compound features the R configuration at its chiral center and exists as a white, water-soluble solid with a molecular weight of 123.54 g/mol [1][2]. It functions as a bacteriostatic amino acid analog and mechanism-based enzyme inactivator, targeting multiple pyridoxal 5'-phosphate (PLP)-dependent enzymes [1].

3-Chloro-L-alanine CAS 2731-73-9: Why In-Class Analogs Cannot Be Freely Substituted


The β-chloro substitution at the C3 position of L-alanine creates a halogenated amino acid with distinct electronic and steric properties that fundamentally alter its enzymatic recognition and reactivity relative to unsubstituted L-alanine, other β-halogenated analogs (e.g., 3-fluoro-L-alanine), or the D-enantiomer (3-chloro-D-alanine). The chlorine atom lowers the amino group acid strength compared to fluorine substitution, affecting transport affinity and active site interactions [1]. Critically, the L- and D-enantiomers of β-chloroalanine inhibit alanine racemase at strikingly different concentrations (Kᵢ values differing by >340-fold) and via distinct mechanisms (noncompetitive vs. competitive), meaning that substitution of 3-chloro-L-alanine with 3-chloro-D-alanine yields fundamentally different inhibition profiles [2]. Furthermore, the chloroalanine scaffold differs from fluoroalanine in inactivation efficiency (lethal event frequency) and from alafosfalin and D-cycloserine in both antibacterial spectrum and mechanism [3][4]. Generic substitution without considering these quantifiable differential characteristics compromises experimental reproducibility and invalidates cross-study comparisons.

3-Chloro-L-alanine CAS 2731-73-9: Head-to-Head Quantitative Differentiation Data for Scientific Selection


3-Chloro-L-alanine vs. 3-Chloro-D-alanine: 342-Fold Difference in Alanine Racemase Kᵢ

Detailed kinetic studies of alanine racemase (EC 5.1.1.1) inhibition by the enantiomers of β-chloroalanine demonstrate that D-chloroalanine inhibits at very low concentrations with a Kᵢ of 0.005 mM in a competitive fashion, whereas L-chloroalanine inhibits only at much higher concentrations with a Kᵢ of 1.71 mM and in a noncompetitive fashion [1]. This 342-fold difference in inhibitory potency and distinct inhibition mechanisms confirm that the enzyme's active site reacts asymmetrically with the enantiomers, with a conformation that greatly favors the D-enantiomer [1].

Alanine racemase inhibition Enantiomer selectivity Mechanism-based inactivation Bacterial cell wall synthesis

3-Chloro-L-alanine vs. 3-Fluoroalanine: Superior Lethal Event Efficiency in Alanine Racemase Inactivation

Using alanine racemase purified to homogeneity from Escherichia coli B, the efficient inactivation produced a lethal event for every 2.2 ± 0.2 nonlethal turnovers with 3-chlorovinylglycine (a chloroalanine-derived analog), compared to 1 in 800 for fluoroalanine [1]. The second-order rate constant for this process with D-chlorovinylglycine (122 ± 14 M⁻¹ s⁻¹) is faster than the equivalent rate constant for D-fluoroalanine (93 M⁻¹ s⁻¹) [1]. This demonstrates that the chloro-substituted analog achieves dramatically higher inactivation efficiency than its fluoro-substituted counterpart.

Mechanism-based inactivation Alanine racemase Halogenated amino acids Suicide substrate efficiency

3-Chloro-L-alanine vs. Alafosfalin: Enhanced Activity in β-Chloro-L-alanyl-β-chloro-L-alanine Dipeptide Format Against MRSA

In comparative antibacterial evaluation against methicillin-resistant Staphylococcus aureus (MRSA), β-chloro-L-alanyl-β-chloro-L-alanine (a dipeptide containing two 3-chloro-L-alanine residues) exhibited an MIC₉₀ of 4 mg/L, whereas alafosfalin (a phosphonopeptide antibiotic) demonstrated only moderate activity with an MIC₉₀ of 8 mg/L [1]. This 2-fold improvement in potency demonstrates that the chloroalanine scaffold can be elaborated into dipeptide formats with antibacterial activity superior to established phosphonopeptide comparators.

Antibacterial activity MRSA Dipeptide antibacterials Phosphonopeptides

3-Chloro-L-alanine vs. L-Alanine: Identification of Differential Alanine Aminotransferase Processing and Affinity Labeling

The pyridoxal form of alanine aminotransferase from pig heart catalyzes the α,β-elimination reaction with 3-chloro-L-alanine as substrate to form equimolar amounts of pyruvate, ammonia, and chloride, with a maximum rate of 2.5 μmol/min/mg at pH 7.0 (25°C), which is approximately 0.5% that of the transamination reaction between L-alanine and 2-oxoglutarate [1]. This elimination reaction leads to time-dependent irreversible inactivation, with the whole carbon moiety covalently incorporated into the enzyme protein in a stoichiometric fashion, demonstrating that 3-chloro-L-alanine acts as an affinity label, unlike natural L-alanine which undergoes reversible transamination [1].

Alanine aminotransferase Affinity labeling Enzyme mechanism PLP-dependent enzymes

3-Chloro-L-alanine vs. L-Alanine and 3-Fluoro-L-alanine: Transport Affinity and Cellular Uptake Differentiation

In amino acid transport studies, α-chloroalanine (3-chloroalanine) exhibits somewhat lower affinity for transport than alanine, a property attributed to the electronic effects of the chlorine substitution altering the acid strength of the amino group [1]. This transport affinity differentiation is halogen-dependent: 3-fluoroalanine and alanine have virtually identical pKₐ values, whereas 3-chloroalanine shows distinct electronic character affecting its recognition by transport systems [2]. These differences are not predicted by simple structural homology and must be accounted for in cellular uptake experiments.

Amino acid transport Uptake kinetics Halogen effects Membrane transport

3-Chloro-L-alanine vs. L-Serine: Differential Synthetic Utility as a Dehydroalanine Precursor

3-Chloro-L-alanine serves as a direct synthetic precursor to dehydroalanine-containing peptides through β-elimination of HCl, a transformation that L-serine cannot undergo under comparable mild conditions without additional activation [1]. Chlorinated peptides can be obtained by direct incorporation of a 3-chloro-L-alanine residue into the peptide via the carbodiimide method, enabling site-specific introduction of dehydroalanine moieties that are of current interest in peptide chemistry [1]. This eliminates the need for post-synthetic dehydration of serine residues, which often requires harsh conditions and can cause side reactions.

Peptide synthesis Dehydroalanine generation β-Elimination Unnatural amino acid

3-Chloro-L-alanine CAS 2731-73-9: Evidence-Backed Research & Industrial Application Scenarios


Enzyme Mechanism Studies Requiring Irreversible Active-Site Affinity Labeling of Alanine Aminotransferase

3-Chloro-L-alanine acts as a stoichiometric affinity label for alanine aminotransferase, undergoing α,β-elimination with covalent incorporation of the entire carbon moiety into the enzyme protein [1]. This irreversible labeling (rate: 2.5 μmol/min/mg at pH 7.0, 25°C) enables researchers to identify active-site residues and probe catalytic mechanisms, whereas natural L-alanine undergoes only reversible transamination at ~200-fold higher rates without inactivation [1]. Applications include active-site mapping, identification of PLP-binding residues, and elucidation of elimination reaction pathways in aminotransferases.

Antibacterial Discovery Programs Targeting Alanine Racemase with Mechanistic Differentiation Requirements

3-Chloro-L-alanine inhibits alanine racemase with a Kᵢ of 1.71 mM via a noncompetitive mechanism, contrasting sharply with 3-chloro-D-alanine's competitive inhibition at Kᵢ = 0.005 mM (342-fold more potent) [1]. This mechanistic and potency differentiation makes the L-enantiomer valuable for structure-activity relationship studies and for investigating noncompetitive inhibition modalities distinct from D-cycloserine (Kᵢ = 0.65 mM competitive) . Applications include lead optimization campaigns, resistance mechanism studies, and validation of alanine racemase as an antibacterial target in Gram-positive and Gram-negative species .

Synthesis of Dehydroalanine-Containing Peptides for Chemical Biology and Post-Translational Modification Research

3-Chloro-L-alanine serves as a building block for introducing dehydroalanine (Dha) moieties into synthetic peptides. Direct incorporation of the 3-chloro-L-alanine residue via carbodiimide-mediated coupling, followed by β-elimination of HCl, yields dehydroalanine-containing peptides under mild conditions without the side reactions associated with serine dehydration [1]. Dehydroalanine is a key electrophilic handle for peptide cyclization, conjugation, and installation of post-translational modifications including phosphorylation mimics, glycosylation analogs, and lysinoalanine crosslinks. This application is directly supported by quantitative evidence of successful incorporation and elimination.

Enzymatic Synthesis of Optically Pure β-Chloro-L-alanine for Chiral Building Block Production

Optically pure L-β-chloroalanine (>90% chemical yield, high optical purity) can be synthesized enzymatically from 3-chloropyruvate using alanine dehydrogenase (AlaDH), leucine dehydrogenase, or phenylalanine dehydrogenase with NADH regeneration via formate dehydrogenase (FDH) [1]. This enzymatic route avoids racemization and chemical side reactions, providing a scalable method for producing chirally pure 3-chloro-L-alanine as a precursor for pharmaceutical intermediates and fine chemicals. The requirement for stepwise addition of 3-chloropyruvate to avoid enzyme inhibition is a critical process parameter [1].

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